4-Bromo-3-metoxi-1H-indazol

Descripción general

Descripción

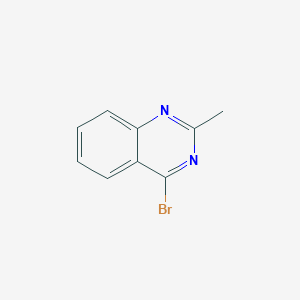

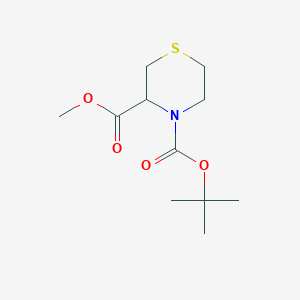

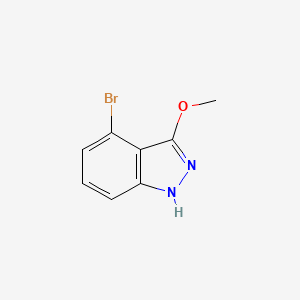

4-Bromo-3-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7BrN2O . It has a molecular weight of 227.06 g/mol .

Synthesis Analysis

Indazole derivatives, including 4-Bromo-3-methoxy-1H-indazole, have been synthesized using various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methoxy-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H7BrN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) .Physical and Chemical Properties Analysis

4-Bromo-3-methoxy-1H-indazole is a solid at room temperature . It has a molecular weight of 227.06 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The topological polar surface area is 37.9 Ų .Aplicaciones Científicas De Investigación

Síntesis de Nuevos Fármacos

4-Bromo-3-metoxi-1H-indazol sirve como un intermedio clave en la síntesis de varios compuestos farmacéuticos. Su estructura es fundamental en la creación de medicamentos que se dirigen a las vías RAS/RAF/MEK/ERK y PI3K/AKT/PTEN/MTOR, que son cruciales en la terapia contra el cáncer .

Investigación Anticancerígena

Los derivados de indazol, incluyendo this compound, se exploran por sus propiedades anticancerígenas. Se utilizan para sintetizar inhibidores que pueden interrumpir la proliferación de células cancerosas e inducir la apoptosis en varias líneas celulares neoplásicas .

Aplicaciones Antiinflamatorias y Antibacterianas

Este compuesto también se investiga por su posible uso en medicamentos antiinflamatorios y antibacterianos. Su estructura es propicia para crear agentes que pueden aliviar la inflamación y combatir infecciones bacterianas .

Terapias Neuroprotectoras

Los indazoles se estudian por sus efectos neuroprotectores. This compound podría usarse para desarrollar inhibidores contra enfermedades neurodegenerativas al dirigirse a enzimas como la acetilcolinesterasa .

Inhibición Enzimática para Trastornos Metabólicos

El compuesto es un candidato para la síntesis de inhibidores enzimáticos que pueden tratar trastornos metabólicos. Puede ayudar en el diseño de medicamentos que se dirigen a enzimas como la reductasa aldólica, que juega un papel en las complicaciones diabéticas .

Mecanismo De Acción

Target of Action

4-Bromo-3-methoxy-1H-indazole is a medicinally important compound that primarily targets the CHK1, CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a significant role in cell biology, particularly in the regulation of cell cycle and volume .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activities . This interaction results in the treatment of diseases induced by these kinases, such as cancer .

Biochemical Pathways

The compound affects the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are crucial for cell proliferation, survival, and metabolism. By interacting with these pathways, the compound can influence various cellular processes and potentially inhibit the growth of cancer cells .

Result of Action

The molecular and cellular effects of 4-Bromo-3-methoxy-1H-indazole’s action include the inhibition of targeted kinases and the disruption of the associated biochemical pathways . This disruption can lead to the inhibition of cancer cell proliferation and survival .

Análisis Bioquímico

Biochemical Properties

4-Bromo-3-methoxy-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction of 4-Bromo-3-methoxy-1H-indazole with these enzymes can lead to the modulation of their activity, either by inhibition or activation. For instance, it has been observed to inhibit certain kinases, thereby affecting downstream signaling pathways that are essential for cell proliferation and survival .

Cellular Effects

The effects of 4-Bromo-3-methoxy-1H-indazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Bromo-3-methoxy-1H-indazole has been found to impact the MAPK/ERK pathway, which is vital for cell growth and differentiation. Additionally, it can alter gene expression by affecting transcription factors and other regulatory proteins. These changes can lead to variations in cellular metabolism, including alterations in energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, 4-Bromo-3-methoxy-1H-indazole exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, the binding of 4-Bromo-3-methoxy-1H-indazole to kinase enzymes can result in the inhibition of their catalytic activity, thereby preventing the phosphorylation of target proteins. This inhibition can subsequently affect various cellular processes, including cell cycle progression and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3-methoxy-1H-indazole have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that 4-Bromo-3-methoxy-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation products may have different biochemical properties, which can influence the overall impact on cells. Long-term exposure to 4-Bromo-3-methoxy-1H-indazole has been associated with sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of 4-Bromo-3-methoxy-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, 4-Bromo-3-methoxy-1H-indazole can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

4-Bromo-3-methoxy-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for the detoxification and elimination of 4-Bromo-3-methoxy-1H-indazole from the body. The interactions with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .

Transport and Distribution

The transport and distribution of 4-Bromo-3-methoxy-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, binding proteins within the cytoplasm can facilitate the intracellular distribution of 4-Bromo-3-methoxy-1H-indazole, ensuring its localization to specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-Bromo-3-methoxy-1H-indazole is a key determinant of its activity and function. This compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4-Bromo-3-methoxy-1H-indazole to these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular energy metabolism .

Propiedades

IUPAC Name |

4-bromo-3-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGXMSCAORNNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733117 | |

| Record name | 4-Bromo-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938061-94-0 | |

| Record name | 4-Bromo-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)

![7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate](/img/structure/B1444651.png)

![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)